![molecular formula C17H20N6O2S B2605807 2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1115905-82-2](/img/structure/B2605807.png)
2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
Quinazolinones and their derivatives are a class of nitrogenous heterocyclic compounds that have been the focus of drug discovery research over the past few decades . They exhibit a wide range of pharmacological and biological actions, including antibacterial, anticancer, antibiotic, antipyretic, analgesic, antihypertensive, diuretic, antihistamine, antidepressant, and vasodilating effects .
Synthesis Analysis
A green protocol has been developed for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives in yields of 85–90% by a one-pot reaction of phthalic anhydride, anilines, and 2-aminobenzamides in ethanol under reflux for 90–120 min . This method has the advantages of excellent yields, short reaction times, environmental friendliness, and mild reaction conditions .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be analyzed using various spectral methods. For example, 1H NMR spectra can show characteristic peaks for different functional groups .Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions. For instance, 2,3-dihydroquinazolinone derivatives can be easily oxidized to produce quinazolin-4(3H)-one analogs .Scientific Research Applications
- A study highlights the one-pot, eco-friendly synthesis of this compound in water. The reaction involves combining phthalic anhydride with anilines and anthranilamide without any catalyst. The resulting compounds were tested against fungal strains, and some showed prominent antifungal activity.
Antifungal Activity
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-oxo-3-pentylquinazolin-2-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-2-3-6-9-23-15(25)12-7-4-5-8-13(12)20-17(23)26-10-14(24)21-16-18-11-19-22-16/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H2,18,19,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTYAPXAWMTWSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide |
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